2-(2,5-Difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,5-Difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by the presence of two fluorine atoms, a propoxy group, and a dioxaborolane ring, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-difluoro-4-propoxyphenylboronic acid with a suitable dioxaborolane precursor under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The fluorine atoms and the propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Phenols and quinones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2,5-Difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in several scientific research fields:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs, particularly in the synthesis of compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the transfer of the phenyl group to an electrophilic partner, resulting in the formation of a new carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluoro-4-propoxyphenylboronic acid
- 4,4,5,5-Tetramethyl-2-(2,5-difluorophenyl)-1,3,2-dioxaborolane
Uniqueness
2-(2,5-Difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of functional groups, which enhances its reactivity and versatility in various chemical reactions. The presence of both fluorine atoms and a propoxy group provides additional sites for functionalization, making it a valuable reagent in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C15H21BF2O3 |
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Molecular Weight |
298.13 g/mol |
IUPAC Name |
2-(2,5-difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BF2O3/c1-6-7-19-13-9-11(17)10(8-12(13)18)16-20-14(2,3)15(4,5)21-16/h8-9H,6-7H2,1-5H3 |
InChI Key |
RYEVIRTXRBWNLN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCCC)F |
Origin of Product |
United States |
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